molecular formula C13H15N3O3 B3038580 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline CAS No. 866154-85-0

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline

Cat. No.: B3038580
CAS No.: 866154-85-0
M. Wt: 261.28 g/mol
InChI Key: OJYVXGANKKXYJA-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline is a synthetic organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is characterized by its pyrimidinyl and aniline functional groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The pyrimidinyl and aniline groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline is widely used in scientific research due to its herbicidal properties. It is employed in studies related to:

    Agriculture: As a herbicide, it is used to control weeds in crops such as rice.

    Chemistry: The compound serves as a model substrate in various organic synthesis reactions.

    Biology: Research on its effects on plant physiology and biochemistry.

    Medicine: Investigations into its potential therapeutic applications and toxicology.

Comparison with Similar Compounds

Similar Compounds

    Bispyribac-sodium: Another herbicide with a similar pyrimidinyl structure.

    Imazosulfuron: A sulfonylurea herbicide used in rice cultivation.

    Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate: A compound with similar functional groups.

Uniqueness

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline is unique due to its specific combination of pyrimidinyl and aniline groups, which confer distinct chemical reactivity and biological activity. Its selective inhibition of AHAS makes it particularly effective as a herbicide.

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-6-9(4-5-10(8)14)19-13-15-11(17-2)7-12(16-13)18-3/h4-7H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYVXGANKKXYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200364
Record name 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866154-85-0
Record name 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866154-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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